4-(Cyclohexylmethyl)-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)-3-hydroxybenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid and cyclohexylmethyl chloride.
Esterification: The 3-hydroxybenzoic acid is first esterified using an appropriate alcohol and acid catalyst to form the corresponding ester.
Substitution Reaction: The ester is then subjected to a nucleophilic substitution reaction with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the cyclohexylmethyl group.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 4-(Cyclohexylmethyl)-3-benzoylbenzamide.
Reduction: Reduction of the benzamide group yields 4-(Cyclohexylmethyl)-3-hydroxybenzylamine.
Substitution: Substitution of the hydroxyl group can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Cyclohexylmethyl)-3-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylmethyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(Cyclohexylmethyl)-3-aminobenzamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzamide is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)12-7-6-11(13(16)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17) |
InChI Key |
RVAULGFVSUGCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.